
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C25H23F3N4O6 and its molecular weight is 532.476. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis Techniques : Research has shown methods to synthesize complex quinoline derivatives, which can be precursors or structurally related to the compound . For instance, Koepler et al. (2004) discussed the diastereoselective synthesis of functionalized azepino[1,2-b]isoquinolines, a key structural feature of alkaloids like quinocarcin (Koepler, Laschat, Baro, Fischer, Miehlich, Hotfilder, & Viseur, 2004).
Characterization of Quinoline Derivatives : Desai and Dodiya (2014) conducted the synthesis and characterization of quinoline nucleus-containing 1,3,4-oxadiazole and 2-azetidinone derivatives. These types of studies are crucial for understanding the properties and potential applications of such compounds (Desai & Dodiya, 2014).
Applications in Medicinal Chemistry
Carbonic Anhydrase Inhibition : Çelik et al. (2014) explored the synthesis of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds, examining their inhibitory effects on human carbonic anhydrase, an enzyme of significant interest in medicinal chemistry (Çelik, Arslan, Kaya, Yavuz, Gençer, & Arslan, 2014).
Antimicrobial Activity : Another study by Dodiya, Shihory, and Desai (2012) synthesized azetidinone derivatives based on the quinoline-oxadiazole structure, which were then screened for their antimicrobial activity against various bacterial strains (Dodiya, Shihory, & Desai, 2012).
Chemical Properties and Reactions
Oxidation Reactions : Samandram, Çetin Korukçu, and Coşkun (2021) researched the eco-friendly oxidation of dihydroquinazoline oxides to quinazoline oxides, demonstrating the potential of environmentally benign methods in synthesizing such compounds (Samandram, Çetin Korukçu, & Coşkun, 2021).
Synthesis of Quinazoline Derivatives : Bergman et al. (1986) discussed the synthesis of quinazolines, a process relevant to the formation of compounds like 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate (Bergman, Brynolf, Elman, & Vuorinen, 1986).
Biomedical Research
Analgesic and Anti-Inflammatory Properties : Abadi, Hegazy, and El-Zaher (2005) synthesized derivatives of 7-trifluoromethylquinoline and evaluated their analgesic and anti-inflammatory properties, showing the potential of such compounds in therapeutic applications (Abadi, Hegazy, & El-Zaher, 2005).
Antituberculosis Studies : Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives and evaluated their in vitro antituberculosis and cytotoxicity, demonstrating the potential use of such compounds in the treatment of tuberculosis (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N4O2.C2H2O4/c24-23(25,26)18-8-3-6-16(11-18)21-27-22(32-28-21)17-12-29(13-17)14-20(31)30-10-4-7-15-5-1-2-9-19(15)30;3-1(4)2(5)6/h1-3,5-6,8-9,11,17H,4,7,10,12-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPRKAHOJCBSHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23F3N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

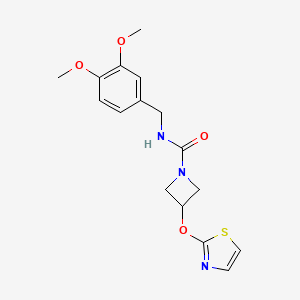

![N-(4-ethoxy-1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2969025.png)

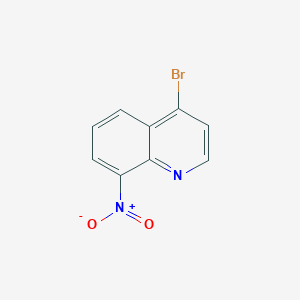

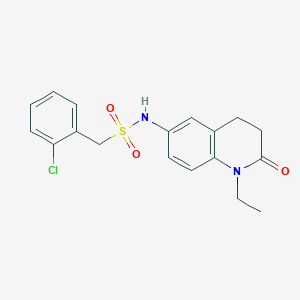
![N-(benzo[b]thiophen-5-yl)-2-(p-tolylthio)acetamide](/img/structure/B2969034.png)

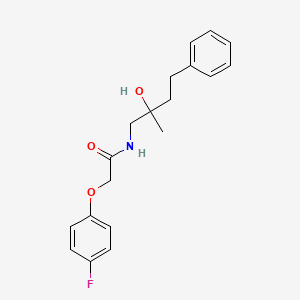
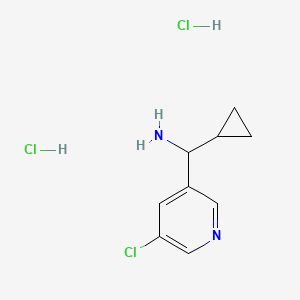

![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2969040.png)
![N-[3-(hydrazinocarbonyl)phenyl]benzamide](/img/structure/B2969043.png)